6-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that combines a pyrazole ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 1,3,5-trimethylpyrazole with an appropriate isoquinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antileishmanial and antimalarial activities.
Pharmacology: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound interacts with the enzyme PTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the active site of the enzyme, disrupting its normal activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethylpyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Isoquinoline derivatives: Compounds with the isoquinoline moiety also show comparable pharmacological properties.
Uniqueness
What sets 6-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is the combination of both pyrazole and isoquinoline structures in a single molecule.
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-amino-2-(1,3,5-trimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H16N4O2/c1-9-16(10(2)21(3)20-9)22-17(23)12-6-4-5-11-14(19)8-7-13(15(11)12)18(22)24/h4-8H,19H2,1-3H3 |
InChI Key |
OJJIQVMOZAXPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O |
Origin of Product |
United States |
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